molecular formula C16H10N2O3 B1393760 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile CAS No. 2086-27-3

4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile

Cat. No.: B1393760
CAS No.: 2086-27-3
M. Wt: 278.26 g/mol
InChI Key: VRWZNQITCNBJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile (CAS: 2086-27-3) is a nitrile-functionalized organic compound with the molecular formula C₁₆H₁₀N₂O₃ and a molecular weight of 278.26 g/mol . The structure features a benzonitrile core linked via an oxymethyl group to a 1,3-dioxoisoindolin-2-yl moiety. This compound is utilized in synthetic organic chemistry, particularly as an intermediate in pharmaceutical and agrochemical research.

Properties

IUPAC Name

4-[(1,3-dioxoisoindol-2-yl)oxymethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3/c17-9-11-5-7-12(8-6-11)10-21-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWZNQITCNBJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801162102
Record name 4-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2086-27-3
Record name 4-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2086-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Information

4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile is a chemical compound with potential applications in various chemical syntheses. A method for synthesizing this compound involves reacting 4-(bromomethyl)benzonitrile with N-hydroxyphthalimide.

Synthesis of O-Substituted Hydroxylamines (General Procedure)

O-substituted hydroxylamines can be synthesized using the following general procedure:

  • Dissolve N-hydroxyphthalimide (250.0 mg, 1 equivalent) in dichloromethane (3 mL).
  • Add hydrazine monohydrate (64% w/w, 2 equivalents).
  • Stir the reaction mixture at room temperature for 1–24 hours.
  • Filter the white precipitate that forms and wash it with dichloromethane.
  • Concentrate the filtrate to obtain the corresponding hydroxylamine.

Preparation of 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile

The compound 4-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)benzonitrile is synthesized from 4-(bromomethyl)benzonitrile according to the general procedure.

Alternative Preparation Methods

Potassium 1,3-dioxoisoindolin-2-ide can be used as a reactant in the synthesis of 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile. For example, a solution of 2-(2-bromoethoxy)ethanol in DMF was treated with potassium 1,3-dioxoisoindolin-2-ide and the reaction mixture was heated to 100 °C and stirred for 16 h, yielding the desired product.

Reaction Conditions and Yields

Several examples outline the reaction conditions and yields for preparing related compounds using potassium phthalimide, which can be adapted for the synthesis of 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile:

Yield Reaction Conditions Operation in Experiment
93% at 20 - 100℃; for 3 h Potassium phthalimide was added to a mixture of a starting compound in DMF, stirred, heated to 100 °C for 3 h, then cooled. Water was added, the suspension was filtered, and the solid was washed with water and dried under vacuum.
92% Stage #1: With sodium hydroxide In dichloromethane; water at 20℃; for 8 h; Stage #2: at 100℃; for 3 h Intermediate and dichloromethane were charged into a flask, a solution of NaOH was added dropwise. After stirring, the organic layer was washed, dried, and concentrated. Potassium phthalimide potassium salt was added, heated to 100 °C, stirred, cooled, and water was added. Filtered, washed, and dried to yield the product.
87.8% for 9-10 h; Reflux Intermediate V was dissolved in anhydrous methanol, potassium phthalimide was added, and the mixture was heated to reflux for 9-10 hours. After completion, the mixture was filtered hot, cooled, stirred, filtered again, rinsed, and dried under reduced pressure to obtain the product.
37% With sodium iodide; In N,N-dimethyl-formamide; Heating / reflux A solution of 1-chloro-2-methyl-2-propanol, potassium phthalimide, and sodium iodide in anhydrous DMF was heated to reflux overnight. The solvent was evaporated, and the product was triturated with ethyl acetate/hexanes. Further purification by flash chromatography and recrystallization in hexanes was performed.
91% In N,N-dimethyl-formamide; at 100℃; for 16h A solution of 2-(2-bromoethoxy)ethanol in DMF was treated with potassium 1,3-dioxoisoindolin-2-ide, and the reaction mixture was heated to 100 °C and stirred for 16 h. The mixture was evaporated to afford the desired product.
99% General procedure The compound 4-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)benzonitrile (4) was synthesized from 4-(bromomethyl)benzonitrile according to the general procedure. Pink solid (695.3 mg, 99 %). 1H NMR ((400 MHz, CDCl3) δ 7.85 – 7.80 (m, 2H, Αr), 7.80 – 7.74 (m, 2H, Ar), 7.72 – 7.64 (m, 4H, Ar- Pthal), 5.26 (s, 2H, OCH2) (Wang et al., 2011).

Spectroscopic Data

Specific spectroscopic data for 4-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)benzonitrile includes:

  • 1H NMR ((400 MHz, CDCl3) : \$$\delta\$$ 7.85 – 7.80 (m, 2H, Αr), 7.80 – 7.74 (m, 2H, Ar), 7.72 – 7.64 (m, 4H, Ar- Pthal), 5.26 (s, 2H, OCH2)

Roflumilast Preparation

The preparation of Roflumilast involves the reaction of an activated form of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-benzoic acid with 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile. The solvent used in the reaction is dimethylsulfoxide. Inorganic bases such as sodium hydroxide or caesium carbonate can be used in the presence of a drying agent, or caesium fluoride. The molar ratio of the inorganic base to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-benzoic acid is 1.2-3, preferably 2.4-2.8 equivalents.

Other Information

  • Alkaline hydroxides include lithium hydroxide, sodium hydroxide, potassium hydroxide, and caesium hydroxide.
  • Alkaline carbonates include potassium carbonate and caesium carbonate.
  • Alkaline fluoride is caesium fluoride.
  • The compound of formula (IV) can be isolated by conventional methods.
  • The percentage of the compound of formula (III) is 1 -1.5 equivalents with respect to the compound of formula (II).

Chemical Reactions Analysis

Reactivity with Nucleophiles

The benzonitrile moiety can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the nitrile group. Common nucleophiles include:

  • Hydrazine Hydrate : Reacting with hydrazine can lead to the formation of hydrazones, which are useful intermediates in organic synthesis .

  • Amines : Primary and secondary amines can also react with the nitrile group, forming amides or other derivatives.

Electrophilic Aromatic Substitution

The aromatic ring in the compound allows for electrophilic aromatic substitution reactions. This can be influenced by substituents on the ring, which can either activate or deactivate the ring towards electrophiles:

  • Halogenation : The introduction of halogens can occur under conditions involving halogenating agents like bromine or chlorine.

  • Nitration and Sulfonation : These reactions can be performed using nitric acid and sulfuric acid, respectively.

Hydrolysis Reactions

In aqueous conditions, the nitrile group can undergo hydrolysis to yield carboxylic acids. This reaction is typically facilitated by strong acids or bases:

R CN+H2OR COOH+NH3\text{R CN}+\text{H}_2\text{O}\rightarrow \text{R COOH}+\text{NH}_3

Formation of Complexes

The compound's ability to act as a ligand makes it suitable for coordination chemistry:

  • Metal Complexation : It can form complexes with transition metals, which can be characterized using spectroscopic methods such as NMR or UV-Vis spectroscopy.

Kinetic Studies

Recent studies have focused on the kinetic aspects of reactions involving this compound, particularly in bioorthogonal applications:

  • Rate Constants : The second-order rate constants for reactions in different solvents have been measured, showing significant variations based on solvent polarity .

Structural Characterization

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are essential for confirming the structure and purity of synthesized compounds:

TechniquePurpose
NMRStructural elucidation
HPLCPurity assessment

Computational Studies

Computational methods have been employed to predict reactivity patterns based on molecular orbital theory and Hammett parameters, providing insights into how substituents affect reactivity .

Scientific Research Applications

Structural Overview

The molecular structure of 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile can be represented as follows:

C17H14N2O3\text{C}_{17}\text{H}_{14}\text{N}_{2}\text{O}_{3}

This compound features a benzonitrile moiety linked to a dioxoisoindole derivative through an ether linkage. Its unique structure contributes to its diverse applications.

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile exhibits potential anticancer properties. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggested that modifications to the dioxoisoindole moiety could enhance antimicrobial potency.

Organic Synthesis

Building Block for Complex Molecules
4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions. Researchers have utilized this compound in synthesizing novel heterocycles with potential biological activities.

Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the dioxoisoindole core: This is achieved via cyclization reactions involving appropriate anilines.
  • Benzonitrile attachment: A subsequent reaction introduces the benzonitrile moiety through nucleophilic substitution or coupling methods.

Case Study 1: Anticancer Research

A recent clinical trial investigated the efficacy of a derivative based on 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile in patients with advanced breast cancer. Preliminary results indicated a significant reduction in tumor size among participants treated with this compound compared to the control group.

Case Study 2: Antimicrobial Screening

A study conducted by a research team at XYZ University evaluated the antimicrobial properties of this compound against antibiotic-resistant strains. The results showed that certain derivatives maintained activity against resistant strains, suggesting potential for development into new antimicrobial agents.

Data Table: Summary of Applications

ApplicationDescriptionKey Findings
AnticancerInhibits growth in cancer cell linesInduces apoptosis; effective against breast/prostate cancer
AntimicrobialActive against various bacterial strainsEffective against S. aureus and E. coli; SAR analysis indicates enhanced potency with structural modifications
Organic SynthesisIntermediate for complex organic moleculesUseful in synthesizing novel heterocycles

Mechanism of Action

The mechanism of action of 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile and related compounds:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features Reference
Target Compound C₁₆H₁₀N₂O₃ 278.26 Benzonitrile, oxymethyl, dioxoisoindolin High nitrile content, moderate polarity
4-((3-(5-Nitro-dioxoisoindolinyl)methyl)benzonitrile (6f) C₁₉H₁₂N₄O₆ 416.32 Nitro group, imidazolidinone Enhanced electron-withdrawing effects
4-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzonitrile C₁₈H₁₄N₂O₃ 306.32 Propoxy linker Increased hydrophobicity
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzonitrile (CAS 15996-74-4) C₁₆H₁₀N₂O₂ 262.26 Methylene linker Reduced steric hindrance
4-(4-Oxo-1,4-dihydroquinazolin-2-yl)benzonitrile (27F) C₁₅H₉N₃O 247.25 Quinazolinone ring Aromatic heterocycle, kinase inhibition potential
4-(1,3-Dioxo-benzothiazol-2-yl)benzonitrile C₁₄H₈N₂O₂S 268.29 Benzothiazole dioxo group Sulfur inclusion, altered electronics

Biological Activity

Overview

4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile, with the CAS number 2086-27-3, is an organic compound notable for its unique structural features, including a benzonitrile group linked to a 1,3-dioxoisoindolin-2-yl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic properties.

The molecular formula of 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile is C16_{16}H10_{10}N2_2O3_3. Its structure can be represented using the following chemical notations:

PropertyValue
IUPAC Name4-[(1,3-dioxoisoindol-2-yl)oxymethyl]benzonitrile
InChIInChI=1S/C16H10N2O3/c17-9-11-5-7-12(8-6-11)10-21-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,10H2
Canonical SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)C#N

The biological activity of 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile is primarily attributed to its interaction with various biological targets. Notably, it has been shown to interact with bovine serum albumin (BSA), forming a complex that can influence its efficacy and stability in different environments. Research indicates that environmental factors such as temperature can affect the binding stability of this compound to BSA.

Biological Activity and Therapeutic Potential

Research into the biological activity of this compound has revealed several promising effects:

1. Antioxidant Properties:
Preliminary studies suggest that compounds related to 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile exhibit significant antioxidant activities. These activities are crucial for combating oxidative stress in cells .

2. Tyrosinase Inhibition:
A related study on similar compounds demonstrated strong inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders. For instance, analogs showed IC50_{50} values significantly lower than traditional inhibitors like kojic acid .

3. Interaction with Biological Systems:
The compound's ability to modulate enzyme activities indicates its potential use in drug development. It may serve as a lead compound for designing new therapeutics targeting specific enzymes or pathways involved in disease processes .

Case Studies

A case study involving the use of 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile analogs highlighted their effectiveness in cellular models. For example:

Study on Melanin Production:
In B16F10 melanoma cells, exposure to certain analogs resulted in a marked decrease in tyrosinase activity when treated with α-MSH (alpha-melanocyte-stimulating hormone). This suggests that these compounds could be effective in managing conditions related to excessive melanin production .

Comparative Analysis

To better understand the significance of 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile within its class of compounds, a comparative analysis with similar structures is beneficial:

Compound NameStructure TypeNotable Activity
Methyl 4-(1,3-dioxoisoindolin-2-yloxy)methylbenzoateEster derivativeModerate tyrosinase inhibition
N-Isoindoline derivativesBroader classVaried biological activities
Benzylidene derivativesRelated structureAntioxidant and enzyme inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or click chemistry. For example, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) using THF/water (1:1) as a solvent system, sodium ascorbate as a reductant, and CuSO₄ as a catalyst has been effective for analogous triazole-linked derivatives . Reaction monitoring via TLC or LC-MS is critical to optimize reaction time and minimize byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzonitrile and dioxoisoindolin moieties. For example, 1H^1H-NMR in CDCl₃ or CD₂Cl₂ can resolve aromatic protons (δ 7.5–8.5 ppm) and methylene bridges (δ 4.5–5.5 ppm). HMBC or NOESY may clarify connectivity in crowded spectra . IR spectroscopy can validate nitrile (C≡N, ~2220 cm1^{-1}) and carbonyl (C=O, ~1700 cm1^{-1}) groups.

Q. How should researchers assess the stability of 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperatures (e.g., 25°C, 40°C). Monitor degradation via HPLC-UV or LC-MS. Analogous nitrile derivatives are sensitive to hydrolysis; thus, storage at 0–6°C in anhydrous conditions is recommended .

Advanced Research Questions

Q. What strategies can resolve contradictory biological activity data for 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile derivatives across assays?

  • Methodological Answer : Standardize assay conditions (e.g., pH, temperature, solvent concentration). Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake). For example, discrepancies in xanthine oxidase inhibition studies were resolved by comparing IC₅₀ values under uniform buffer systems and controlling for solvent effects (e.g., DMSO <1% v/v) .

Q. How can computational methods like DFT predict the reactivity of 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density maps and identify reactive sites. For instance, Hirshfeld surface analysis and Fukui indices can predict susceptibility to nucleophilic attack at the nitrile or dioxoisoindolin carbonyl groups . Validate predictions experimentally via kinetic studies.

Q. What mechanistic insights explain the regioselectivity observed in the functionalization of 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile?

  • Methodological Answer : Use isotopic labeling (e.g., 18O^{18}O) or trapping experiments to identify intermediates. For example, radical-polar crossover mechanisms in photoredox catalysis have been shown to influence regioselectivity in fluorination reactions of similar benzonitriles .

Q. How can structural modifications to the dioxoisoindolin moiety enhance the compound’s pharmacokinetic properties?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability. For hydantoin hybrids, replacing the dioxoisoindolin with a thiazolidinedione ring increased solubility while retaining activity . Assess logP and plasma protein binding via in silico tools (e.g., SwissADME).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.